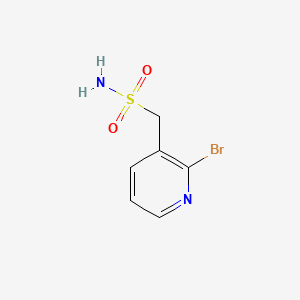
2-amino-3-methoxybenzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-3-methoxybenzene-1-sulfonyl fluoride” is a chemical compound. It is a type of sulfonyl fluoride, which is a class of compounds that have been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound has a molecular weight of 205.21 .
Synthesis Analysis
Sulfonyl fluorides can be synthesized through several methods. One approach involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates, leading to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .Chemical Reactions Analysis
Sulfonyl fluorides are known for their reactivity and stability. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis
Sulfonyl fluorides, including “this compound”, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions . The compound is a powder and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
2-amino-3-methoxybenzene-1-sulfonyl fluoride is widely used in scientific research. It is used as a reagent to test for the presence of free radicals in a reaction mixture, as a catalyst to promote the formation of desired products, and as a scavenger of free radicals. It is also used as a fluorescent probe to study the structure and dynamics of proteins and other biomolecules.
作用機序
Target of Action
Sulfonyl fluorides are known to interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .
Mode of Action
Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The fluoride ion is a good leaving group, which facilitates the reaction with nucleophiles .
Biochemical Pathways
Sulfonyl fluorides can influence various biochemical processes due to their reactivity with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetics of sulfonyl fluorides can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Sulfonyl fluorides can cause various cellular effects due to their ability to modify proteins and other biological targets .
Action Environment
The action, efficacy, and stability of 2-amino-3-methoxybenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These include the pH of the environment, the presence of competing nucleophiles, and the temperature .
実験室実験の利点と制限
One of the main advantages of using 2-amino-3-methoxybenzene-1-sulfonyl fluoride in laboratory experiments is its low toxicity. The compound is not known to be toxic to humans or other organisms, and is generally considered to be safe for use in laboratory experiments. However, it should be noted that this compound is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.
将来の方向性
There are a number of potential future directions for research on 2-amino-3-methoxybenzene-1-sulfonyl fluoride. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new applications for this compound in scientific research. In addition, more research could be done to explore the potential of this compound as a therapeutic agent, and to understand the mechanism of action of the compound. Finally, further studies into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for producing the compound.
合成法
2-amino-3-methoxybenzene-1-sulfonyl fluoride is synthesized from a reaction between 2-amino-3-methoxybenzene-1-sulfonyl chloride and sodium fluoride. The reaction proceeds in two steps, with the first step being the formation of a salt, and the second step being the formation of this compound. The reaction is typically conducted in an organic solvent such as methanol, and is usually carried out at a temperature of around 60°C.
Safety and Hazards
The safety information for “2-amino-3-methoxybenzene-1-sulfonyl fluoride” includes several hazard statements: EUH029, H302, H312, H314, H332, H335 . These indicate that the compound can be hazardous if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .
特性
IUPAC Name |
2-amino-3-methoxybenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZYTQPOFFAFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)


![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

